molecular formula C21H12N2O5 B11607812 4-nitro-2-(9H-xanthen-9-yl)-1H-isoindole-1,3(2H)-dione

4-nitro-2-(9H-xanthen-9-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11607812
M. Wt: 372.3 g/mol
InChI Key: WPXYVCSUJHULNH-UHFFFAOYSA-N
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Description

4-NITRO-2-(9H-XANTHEN-9-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes a xanthene moiety and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-(9H-XANTHEN-9-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the nitration of a xanthene derivative followed by cyclization with an isoindole precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-2-(9H-XANTHEN-9-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the xanthene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted xanthene or isoindole derivatives.

Scientific Research Applications

4-NITRO-2-(9H-XANTHEN-9-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-NITRO-2-(9H-XANTHEN-9-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The xanthene moiety may interact with biological membranes or proteins, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITRO-2-(9H-XANTHEN-9-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of a nitro group and a xanthene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H12N2O5

Molecular Weight

372.3 g/mol

IUPAC Name

4-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H12N2O5/c24-20-14-8-5-9-15(23(26)27)18(14)21(25)22(20)19-12-6-1-3-10-16(12)28-17-11-4-2-7-13(17)19/h1-11,19H

InChI Key

WPXYVCSUJHULNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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